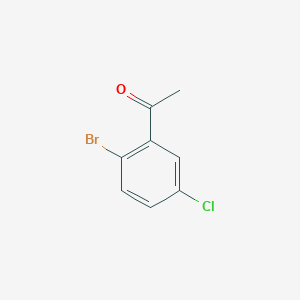
1-(2-Bromo-5-chlorophenyl)ethanone
Descripción general
Descripción
1-(2-Bromo-5-chlorophenyl)ethanone, also known as 2-bromo-5-chlorophenyl ethanone, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in most organic solvents and has a boiling point of 220-222°C. The compound has a molecular weight of 221.58 g/mol and a molecular formula of C8H6BrClO.
Aplicaciones Científicas De Investigación
Synthesis of Enantiomerically Pure Derivatives
1-(2-Bromo-5-chlorophenyl)ethanone has been utilized in the synthesis of enantiomerically pure compounds. A study demonstrated a 7-step procedure for synthesizing enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, starting from a compound similar to this compound. This process is notable for its cost-effectiveness, scalability, and ability to produce diarylethanes with high enantiomeric purities (Zhang et al., 2014).
Investigating Reaction Mechanisms
In another study, the reactions between imidazole and various 2-bromo-1-arylethanones, including derivatives of this compound, were computationally investigated. This research involved Density Functional Theory calculations and aimed to understand the chemical species involved in these reactions (Erdogan & Erdoğan, 2019).
Synthesis of Novel Organic Compounds
This compound is also pivotal in the synthesis of novel organic compounds. For instance, a study described the synthesis of substituted aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives using 2-bromo-1-(4-chlorophenyl)ethanone in a process involving nucleophilic substitution reactions (Tahtaci & Aydin, 2019).
Pharmaceutical Intermediate Synthesis
The compound has also been used in synthesizing key pharmaceutical intermediates. For example, (R)-2-Chloro-1-(3-chlorophenyl)ethanol, an important intermediate in synthesizing β-adrenoceptor receptor agonists, was efficiently synthesized using a similar bromo-chlorophenyl ethanone compound (Ni, Zhang, & Sun, 2012).
Formation of Chalcone Analogues
Additionally, this compound derivatives have been used in synthesizing α,β-unsaturated ketones as chalcone analogues, illustrating its potential in creating a wide variety of chemical structures (Curti, Gellis, & Vanelle, 2007).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers The compound has been mentioned in various peer-reviewed papers and technical documents . These documents likely contain more detailed information about the compound’s properties, synthesis, and potential applications.
Mecanismo De Acción
Target of Action
The primary targets of 1-(2-Bromo-5-chlorophenyl)ethanone are currently unknown
Biochemical Pathways
Without specific knowledge of the compound’s biological targets, it’s challenging to summarize the affected biochemical pathways
Pharmacokinetics
Its physicochemical properties suggest that it may have high gi absorption and could potentially cross the blood-brain barrier . Its lipophilicity (Log Po/w) is 2.1, suggesting it could be well-absorbed and distributed in the body .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown . More research is needed to understand its biological activity and potential therapeutic effects.
Action Environment
The action of this compound could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . .
Análisis Bioquímico
Biochemical Properties
1-(2-Bromo-5-chlorophenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form covalent bonds with active sites of enzymes is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to altered biochemical and cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function within the cell .
Propiedades
IUPAC Name |
1-(2-bromo-5-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQAWQMDMPBDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500054 | |
| Record name | 1-(2-Bromo-5-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
935-99-9 | |
| Record name | 1-(2-Bromo-5-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Bromo-5-chlorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


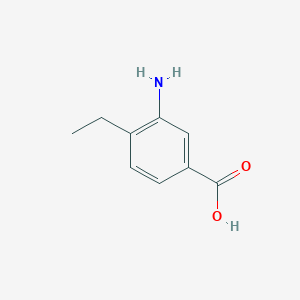
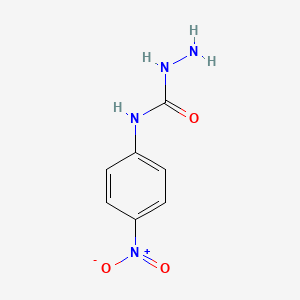
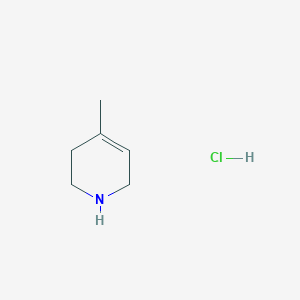
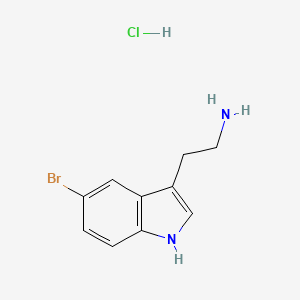

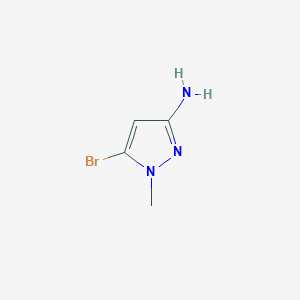
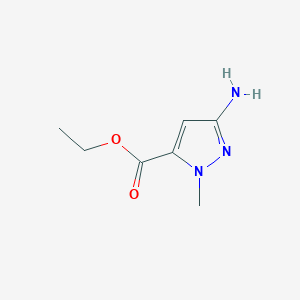

![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)

![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)
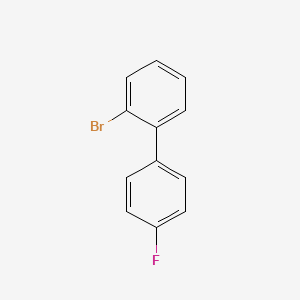
![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)
